6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This compound features a pyrazole ring fused with a pyridine ring, making it structurally significant in medicinal chemistry. The presence of chlorine and methyl groups in its structure contributes to its unique chemical properties and potential applications.
This compound can be classified as a pyrazolo[3,4-b]pyridine, a subclass of heterocycles known for their pharmacological relevance. The synthesis of such compounds often involves various methodologies that exploit their reactivity and structural characteristics. The compound is primarily sourced from research focused on synthesizing novel pyrazolo derivatives for biomedical applications, particularly in cancer research and enzyme inhibition studies .
The synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine can be achieved through several methods, with one prominent approach involving the Japp-Klingemann reaction. This reaction typically employs readily available 2-chloro-3-nitropyridines as starting materials. The process begins with the nucleophilic substitution of the nitro group followed by cyclization to form the pyrazolo ring .
Key steps in the synthesis include:
The molecular formula of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is . Its structure features:
The InChI code for this compound is 1S/C8H8ClN3/c1-5-3-7(9)10-8-6(5)4-12(2)11-8/h3-4H,1-2H3
, which provides a unique identifier for chemical databases .
6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its functional groups. Common reactions include:
These reactions are crucial for developing new compounds with enhanced biological activities.
The mechanism of action for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine primarily involves its role as an enzyme inhibitor. Research indicates that this compound may inhibit certain kinases involved in cancer cell proliferation. The binding of this compound to target enzymes alters their conformation and activity, leading to reduced cell growth and proliferation .
Data from molecular docking studies suggest that the compound interacts favorably with active sites of target proteins, establishing critical hydrogen bonds and hydrophobic interactions that stabilize the complex .
Some relevant physical and chemical properties of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine include:
These properties are essential for determining the compound's behavior in biological systems and during synthesis.
6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine has several significant applications in scientific research:
The ongoing research into this compound highlights its importance in drug discovery and development within medicinal chemistry .
The synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine primarily relies on cyclocondensation strategies starting from functionalized pyridine or pyrazole precursors. The most industrially scalable route begins with 2,6-dichloro-3-cyanopyridine (Guareschi–Thorpe intermediate), which undergoes regioselective hydrazinolysis at the C6 position. This reaction yields 6-hydrazinyl-2-chloro-4-methylnicotinonitrile as a key intermediate. Subsequent Knorr-type cyclization with 1,3-dicarbonyl compounds (e.g., acetylacetone) in refluxing ethanol or isopropanol, catalyzed by acetic acid, furnishes the core pyrazolopyridine scaffold. This method achieves yields of 75–82% under optimized conditions (solvent: i-PrOH, 80°C, 4–6 h) [3] [10].
Table 1: Traditional Cyclocondensation Routes to 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Starting Material | Reagent | Conditions | Key Intermediate | Final Yield |
---|---|---|---|---|
2,6-Dichloro-3-cyanopyridine | Hydrazine hydrate | EtOH, 80°C, 3 h | 6-Hydrazinyl-2-chloro-4-methylnicotinonitrile | 90% |
6-Hydrazinyl-2-chloro-4-methylnicotinonitrile | Acetylacetone | i-PrOH, reflux, 6 h | 4-Methyl-6-(3,5-dimethylpyrazolyl)-2-chloronicotinonitrile | 82% |
Alternative routes employ 5-aminopyrazoles condensed with 1,3-dielectrophiles. For example, 5-amino-1,3-dimethylpyrazole reacts with chloroacetonitrile derivatives under Huisgen conditions, though yields are typically lower (≤60%) due to competing decomposition [4] [10].
Palladium and copper catalysis enable late-stage derivatization of pre-formed pyrazolopyridine cores. Suzuki-Miyaura coupling at C5 (pyridine ring) is particularly efficient due to the electron-deficient nature of this position. The 5-bromo-substituted analog undergoes coupling with aryl/heteroaryl boronic acids using Pd(dppf)Cl₂/DME/Na₂CO₃ at 80°C, achieving 70–85% yields. Notably, electron-deficient boronic acids require CuI co-catalysis to suppress protodeborylation [7] [8].
Table 2: Metal-Catalyzed Functionalization of Halogenated Intermediates
Reaction Type | Catalyst System | Substrate | Scope | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura (C5-arylation) | Pd(dppf)Cl₂, CuI, Cs₂CO₃, DMAc | 5-Bromo-6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine | Aryl, heteroaryl | 47–83% |
Buchwald-Hartwig amination | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF | 5-Bromo-6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine | Primary/secondary amines | 62–97% |
Direct C–H borylation (C3) | Ir(COD)OMe/ dtbpy, B₂pin₂ | N-SEM-protected derivative | Boronate esters | 65–78% |
Buchwald-Hartwig amination at C5 utilizes Pd₂(dba)₃/rac-BINAP/NaOtBu in THF, accommodating primary, secondary, and aromatic amines with yields up to 97% for N-SEM-protected substrates [7]. Iridium-catalyzed C–H borylation at C3 (pyrazole ring) is regioselective when directed by N-1 protecting groups (SEM or THP), generating boronate esters for further Suzuki diversification [7].
The ambident nucleophilicity of the pyrazole ring necessitates strategic protection for regioselective N- or C-functionalization:
Table 3: Regioselective Functionalization Strategies
Position | Protecting Group | Activating Agent | Electrophile | Selectivity |
---|---|---|---|---|
N1 | SEM | NaH, THF, 0°C | SEM-Cl | >90% N-1 |
N2 | SEM | Dicyclohexylmethylamine, RT | SEM-Cl | 85% N-2 |
C3 | SEM (at N1) | TMPMgCl·LiCl, −40°C | I₂, PhS–SPh, DMF | >95% C3 |
C7 | SEM (at N1) | TMPMgCl·LiCl, −40°C | Electrophiles | >95% C7 |
Divergent metalation at C3 vs. C7 is controlled by the protecting group location: N-1 protection directs metalation to C7, while N-2 protection favors C3 [7].
Efficient routes bypass isolations via tandem Japp–Klingemann hydrazone formation and nucleophilic aromatic substitution (SNAr). 2-Chloro-3-formylpyridine reacts with hydroxylamine hydrochloride in DMF to form an in situ nitrile oxide, which undergoes [3+2] cycloaddition with enolates or enamines. Subsequent SNAr with methylhydrazine in the same pot yields 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine in 85% overall yield [6].
Critical to this approach is the solvent-controlled regioselectivity: DMF suppresses hydrolytic byproducts, while elevated temperatures (110°C) accelerate cyclization. Methylhydrazine uniquely facilitates cyclization without isolation of intermediates, whereas hydrazine hydrate requires stepwise processing [3] [6].
The inherent 1H/2H tautomerism of pyrazolo[3,4-b]pyridines complicates regioselective synthesis. DFT calculations confirm the 1H-tautomer is energetically favored by ~9 kcal/mol, but substituents modulate this equilibrium. Strategic protection stabilizes desired tautomers:
Table 4: Protecting Groups for Tautomer Control
Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Utility |
---|---|---|---|---|
SEM | SEM-Cl, NaH, THF, 0°C | Stable to Pd catalysis | TFA/DCM (1:1), 2 h | C7 metalation/Suzuki |
THP | Dihydropyran, PPTS, CH₂Cl₂ | Acid-sensitive | 1M HCl/MeOH, RT, 1 h | N-alkylation sequences |
Ms (mesyl) | MsCl, Et₃N, CH₂Cl₂ | Base-sensitive | NaOH/MeOH, reflux | Limited to early-stage use |
These strategies enable vector-selective elaboration, exemplified by SEM-directed C7 functionalization followed by deprotection and N-1 methylation to yield 1,2,6-trisubstituted analogs [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9